molecular formula C17H16OS B2671759 1,3-Diethyl-9H-thioxanthen-9-one CAS No. 97458-44-1

1,3-Diethyl-9H-thioxanthen-9-one

Cat. No.: B2671759
CAS No.: 97458-44-1
M. Wt: 268.37
InChI Key: AXJZBGQZEBRRKB-UHFFFAOYSA-N
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Description

1,3-Diethyl-9H-thioxanthen-9-one is a chemical compound with the empirical formula C17H16OS . It is primarily used in the biomedical field as an intermediary reagent for pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves adding 100 grams of 1,3-diethylbenzene to a 500 ml four-neck reaction flask containing 40 ml of concentrated sulfuric acid and 100 grams of dithiosalicylic acid. The mixture is stirred in an ice-salt bath to cool below 0 °C during the addition of 1,3-diethylbenzene. After the addition is completed, the ice-salt bath is removed, and the reaction is continued for 1 hour at room temperature. The temperature is then slowly raised to 65 °C, and the reaction is performed at this temperature for 5 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCc1cc(c2c(c1)sc3cccccc3c2=O)CC .


Chemical Reactions Analysis

This compound is involved in photopolymerization processes. In two-photon induced photopolymerization (TPIP), the initiators are excited to triplet states by absorbing the energy from two photons . The excitation and inhibition behavior of the molecule can be evaluated using density functional theory (DFT) calculations, low-temperature phosphorescence spectroscopy, ultra-fast transient absorption spectroscopy, and the two-photon Z-scan spectroscopic technique .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.37 . Its melting point ranges from 66 to 70 °C, and its boiling point is predicted to be 427.9±45.0 °C .

Scientific Research Applications

Heterocyclic Scaffold in Medicinally Significant Compounds

1,3-Diethyl-9H-thioxanthen-9-one is recognized for its significance as a heterocyclic scaffold in the synthesis of biologically active and medicinally relevant compounds. The synthesis of its derivatives, including the process of labeling with carboxyl-14, highlights its utility in medicinal chemistry and drug discovery (Javaheri et al., 2016).

Photophysical Properties and Solvent Interaction

The spectral and photophysical properties of thioxanthen-9-one derivatives have been investigated, showing how solvent types—protic vs. aprotic—affect its deactivation processes. This insight is crucial for understanding its behavior in different chemical environments and for applications in photochemistry and materials science (Krystkowiak et al., 2006).

Photophysical and Photochemical Behaviors

Studies have explored the photophysical and photochemical behaviors of thioxanthen-9-one in various solvents, highlighting its unique absorption characteristics and the effect of solvent polarity on its behavior. This research supports its application in the development of photodynamic therapy agents and in the study of photoreaction mechanisms (Chen et al., 2021).

Development of Visible Light Photoinitiators

Thioxanthone derivatives have been developed as efficient one-component visible light photoinitiators for radical polymerization. These findings are significant for applications in coatings, printing inks, and 3D printing technologies where light-induced polymerization is key (Wu et al., 2017).

Synthesis and Nucleophilic Substitution Reactions

The synthesis and reactivity of 1-halo-9H-thioxanthen-9-one derivatives through nucleophilic substitution reactions have been studied. This research underscores its versatility as a building block in organic synthesis for creating a wide array of functional molecules (Sharghi & Beni, 2008).

Molecular Structure and Vibrational Spectral Analysis

The molecular structure and vibrational properties of thioxanthen-9-one derivatives have been analyzed, providing valuable information for the design of materials with specific optical properties. This research is applicable in the fields of materials science and molecular electronics (Mary et al., 2014).

Mechanism of Action

The mechanism of action of 1,3-Diethyl-9H-thioxanthen-9-one in photopolymerization processes involves the absorption of energy from two photons to excite the initiators to triplet states .

Safety and Hazards

1,3-Diethyl-9H-thioxanthen-9-one should be handled with care to avoid contact with skin and eyes. It is advised to use personal protective equipment as required and ensure adequate ventilation during use .

Properties

IUPAC Name

1,3-diethylthioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16OS/c1-3-11-9-12(4-2)16-15(10-11)19-14-8-6-5-7-13(14)17(16)18/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJZBGQZEBRRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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